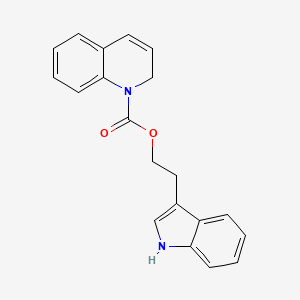
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate is a hybrid molecule that combines the structural features of indole and quinoline. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate typically involves the reaction of indole-3-carboxylic acid with quinoline derivatives. One common method employs T3P® (propylphosphonic anhydride) as a green catalyst to facilitate the coupling reaction . The reaction conditions generally include mild temperatures and the use of organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-1(2H)-carboxylic acid derivatives, while reduction could produce indole-3-ethyl quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate involves its interaction with molecular targets such as tubulin. By binding to the colchicine domain of tubulin, the compound disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase . This disruption can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 8-((5-(2-(1H-indol-3-yl)ethyl)-1,3,4-oxadiazol-2-yl)methoxy)-2-methylquinoline
- Imidazo[1,5-a]indol-3-ones
- 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids
Uniqueness
What sets 2-(1H-Indol-3-yl)ethyl quinoline-1(2H)-carboxylate apart from similar compounds is its unique combination of indole and quinoline structures, which confer distinct biological activities. Its ability to inhibit tubulin polymerization and induce cell cycle arrest makes it particularly valuable in cancer research.
Properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-12-5-7-15-6-1-4-10-19(15)22)24-13-11-16-14-21-18-9-3-2-8-17(16)18/h1-10,14,21H,11-13H2 |
InChI Key |
HXPPDKVAIBRDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(3-Chloro-4-methylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B15213336.png)
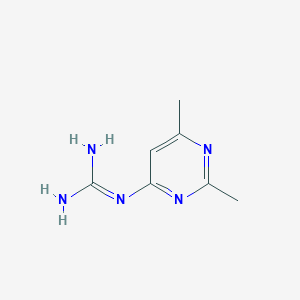
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
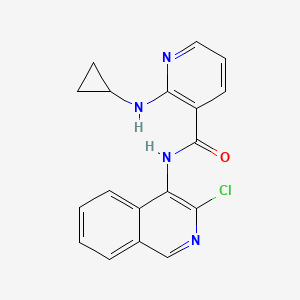
![4-(3-Hydroxynon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B15213361.png)
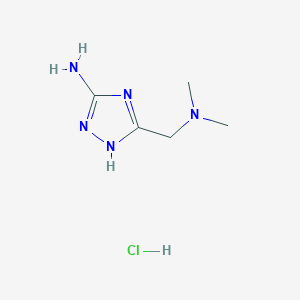
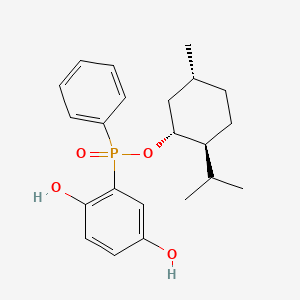
![Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-](/img/structure/B15213386.png)
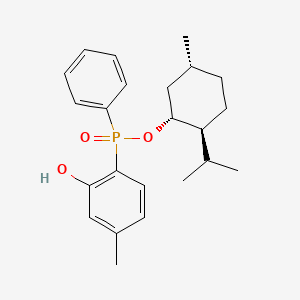
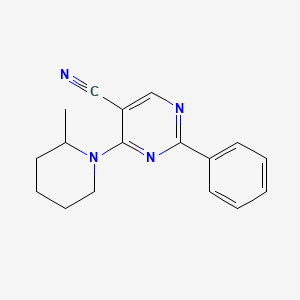
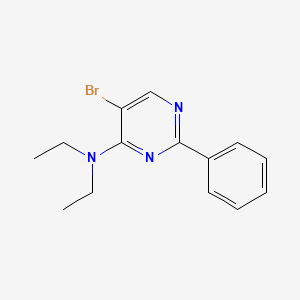
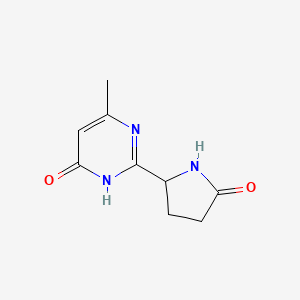
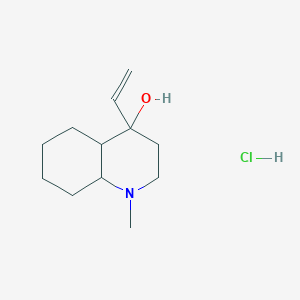
![Furo[3,4-d]isoxazole](/img/structure/B15213435.png)
